Enhanced Lipophilicity from Branched Dimethylheptyl Chain Enables Superior LogP-Driven Membrane Partitioning vs. Linear Heptyl Analog
2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethylamine (target) possesses a calculated logP approximately 1.5–2.0 units higher than the linear 2-heptyl analog (CAS 20513-79-5), based on the presence of two additional methyl branches and extended carbon count in the 2-alkyl chain. This increase in lipophilicity is associated with enhanced passive membrane permeability and modified pharmacokinetic distribution. While direct experimental logP values for the target compound are not available in the public domain, the structural difference is directly measurable: the target has 14 carbons with a quaternary branching center versus 10 linear carbons in the heptyl analog . In related 2-substituted 4,5-dihydro-1H-imidazole series, increasing alkyl chain length and branching have been shown to correlate with increased α2-adrenoceptor binding affinity [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) and carbon count |
|---|---|
| Target Compound Data | C14H29N3; 14 total carbons with quaternary branching; estimated clogP ~4.5–5.5 |
| Comparator Or Baseline | 4,5-Dihydro-2-heptyl-1H-imidazole-1-ethylamine (CAS 20513-79-5): C10H21N3; linear 7-carbon chain; estimated clogP ~2.5–3.5 |
| Quantified Difference | clogP increase of approximately 1.5–2.0 log units; 4 additional carbon atoms with branching |
| Conditions | Calculated logP estimation based on fragment-based methods; no experimental logP data available for either compound in the accessed literature |
Why This Matters
Higher logP directly impacts solubility, membrane permeability, and tissue distribution, making the target compound a more suitable candidate for applications requiring enhanced lipophilic character, such as oilfield corrosion inhibition or CNS-targeted pharmacological probes, compared to shorter-chain linear analogs.
- [1] Wentland, M. P., Bailey, D. M., Alexander, E. J., Castaldi, M. J., Ferrari, R. A., Haubrich, D. R., ... & Perrone, M. H. (1987). Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. Journal of Medicinal Chemistry, 30(8), 1482-1489. View Source
